N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide
Description
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, dimethyl, and phenylsulfonyl groups
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-4-11-21(26)24-23-22(29(27,28)20-14-9-6-10-15-20)17(2)18(3)25(23)16-19-12-7-5-8-13-19/h5-10,12-15H,4,11,16H2,1-3H3,(H,24,26) |
InChI Key |
ZWWQEIRWSGRYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The benzyl, dimethyl, and phenylsulfonyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.
Amidation: The final step involves the formation of the butanamide group through an amidation reaction, where the pyrrole derivative reacts with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydride (NaH)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds featuring similar structural motifs. For instance, derivatives of N-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure models, indicating that modifications at the benzyl or sulfonamide positions can enhance anticonvulsant efficacy .
Anticancer Potential
The presence of the sulfonamide group is often associated with anticancer activity. Compounds with similar structures have demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism may involve interference with cellular signaling pathways crucial for cancer cell proliferation .
Anti-inflammatory Effects
Research has suggested that compounds containing pyrrole rings exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide a candidate for further investigation in treating inflammatory diseases.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is critical for drug development. The modification of substituents on the benzyl or pyrrole moieties can significantly affect pharmacological outcomes. For example:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[4-methylbenzoyl]-4,5-dimethylpyrrole | Methylbenzoyl group | Potential anticancer activity | Lacks sulfonamide functionality |
| N-[phenylethyl]-4,5-dimethylpyrrole | Ethylene bridge | Moderate enzyme inhibition | Less complex than target compound |
| N-[benzothiazole]-4,5-dimethylpyrrole | Benzothiazole moiety | Antibacterial properties | Different heterocyclic structure |
These comparisons emphasize how specific functional groups contribute to the unique biological activities of this compound.
Case Study 1: Anticonvulsant Activity Assessment
In a study evaluating various derivatives of N-benzyl 2-amino acetamides, it was found that certain modifications led to enhanced anticonvulsant effects compared to standard treatments like phenobarbital. This highlights the potential of similar derivatives like this compound in developing new anticonvulsant therapies .
Case Study 2: Anticancer Efficacy
A recent investigation into sulfonamide-containing compounds revealed their ability to inhibit tumor growth in vitro. This compound's structural similarity suggests it may also possess anticancer properties worth exploring further .
Mechanism of Action
The mechanism of action of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]butanamide: Lacks the phenylsulfonyl group, leading to different reactivity and properties.
N-[1-benzyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide: Lacks the dimethyl groups, affecting its steric and electronic properties.
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide: Has an acetamide group instead of butanamide, leading to different chemical behavior.
Uniqueness
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 424.6 g/mol. Its structure includes a pyrrole ring substituted with a phenylsulfonyl group and a benzyl moiety, which are crucial for its biological interactions. The presence of these functional groups suggests potential reactivity and biological activity associated with sulfonamides and amides.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : Research has shown that compounds with similar structures can modulate autophagy and inhibit the mTORC1 pathway, which is critical in cancer cell metabolism and growth. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by reducing mTORC1 activity and enhancing autophagic processes .
- Case Study : In a study evaluating the effects of related compounds on cancer cells, it was found that treatment led to the accumulation of LC3-II protein, indicating disrupted autophagic flux under nutrient-replete conditions. This suggests that such compounds can selectively target cancer cells while sparing normal cells .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N-[4-methylbenzoyl]-4,5-dimethylpyrrole | Methylbenzoyl group | Potential anticancer activity | Lacks sulfonamide functionality |
| N-[phenylethyl]-4,5-dimethylpyrrole | Ethylene bridge | Moderate enzyme inhibition | Simpler structure |
| N-[benzothiazole]-4,5-dimethylpyrrole | Benzothiazole moiety | Antibacterial properties | Different heterocyclic structure |
This table highlights how the inclusion of specific functional groups in this compound contributes to its distinctive biological activities compared to other compounds.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions allowing for precise control over functionalization. Such synthesis strategies are crucial for optimizing the compound's efficacy and specificity in biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
